molecular formula C9H9ClF3N B1407737 (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1389354-24-8

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B1407737
CAS No.: 1389354-24-8
M. Wt: 223.62 g/mol
InChI Key: VRJFJMHXALWFOQ-RXMQYKEDSA-N
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Description

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a chloro group, a trifluoromethyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using carbon-centered radical intermediates . The reaction conditions often require the presence of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and optimize reaction conditions to achieve scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity and stability profiles .

Biological Activity

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine, also known as (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine, is a compound with significant biological activity. Its molecular formula is C9H9ClF3N, and it has a molecular weight of approximately 223.62 g/mol. This compound has garnered attention for its potential applications in pharmacology, particularly in the context of its interactions with various biological targets.

  • Molecular Formula : C9H9ClF3N
  • Molecular Weight : 223.62 g/mol
  • CAS Number : 1080064-51-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. The trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Effects

Studies have suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used in the treatment of depression and anxiety disorders due to their ability to increase serotonin levels in the brain.

2. Antitumor Activity

Preliminary research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives of phenyl ethylamines have been evaluated for their anticancer properties, suggesting potential pathways for further exploration of this compound in oncology.

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors indicates potential neuropharmacological effects. It may modulate dopamine and norepinephrine levels, which could be beneficial in treating conditions such as ADHD or certain mood disorders.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of related compounds:

StudyCompoundActivityIC50 Value
CFI-400945Antitumor<10 nM
Various derivativesNeurotransmitter modulationVaries

These findings suggest that structural modifications can significantly influence biological activity, warranting further investigation into this compound.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Compounds with halogenated groups often exhibit varying degrees of toxicity depending on their structure and functional groups. Studies assessing the safety profile of similar compounds indicate that while some exhibit low toxicity, others may pose risks at higher concentrations.

Properties

IUPAC Name

(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJFJMHXALWFOQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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